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molecular formula C6O12Sb2 B093564 Antimony oxalate CAS No. 16455-98-4

Antimony oxalate

Cat. No. B093564
M. Wt: 507.58 g/mol
InChI Key: BMYPOELGNTXHPU-UHFFFAOYSA-H
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Patent
US07550637B2

Procedure details

Antimony oxalate solution was prepared by mixing antimony (III) acetate as obtained from Aldrich with a 1 M solution of oxalic acid in deionized water and heating the mixture to 60° C. A concentrated solution of ammonium hydroxide in deionized water was added dropwise to the antimony containing mixture until the solution became homogeneous. At this point, the solution was diluted as-required with oxalic acid solution or deionized water to desired metal concentration. The prepared antimony oxalate solution (3.3% antimony, 290.9 μL) was mixed with deionized water (1149.1 μL) and the resultant diluted solution (120 μL) was added to the supported rhodium-indium product of the first impregnation step and agitated by vibration for 30 minutes at room temperature. The obtained trimetallic material was dried at 120° C. for 2 hours and then calcined in air at 450° C. for 4 hours.
Name
antimony (III) acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Sb+3:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:10]([O-:13])(=[O:12])[CH3:11].[OH-:14].[NH4+].[Sb]>O.C(O)(=O)C(O)=O>[C:1]([O-:4])(=[O:3])[C:2]([O-:8])=[O:14].[Sb+3:5].[C:6]([O-:9])(=[O:8])[C:7]([O-:12])=[O:14].[C:10]([O-:13])(=[O:12])[C:11]([O-:3])=[O:14].[Sb+3:5] |f:0.1.2.3,4.5,9.10.11.12.13|

Inputs

Step One
Name
antimony (III) acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Sb+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(=O)O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
agitated by vibration for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
to desired metal concentration
ADDITION
Type
ADDITION
Details
The prepared antimony oxalate solution (3.3% antimony, 290.9 μL) was mixed with deionized water (1149.1 μL)
ADDITION
Type
ADDITION
Details
the resultant diluted solution (120 μL) was added to the supported rhodium-indium product of the first impregnation step
CUSTOM
Type
CUSTOM
Details
The obtained trimetallic material was dried at 120° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
calcined in air at 450° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-].[Sb+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Sb+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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